molecular formula C11H12IN3 B14913631 2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline

2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline

Cat. No.: B14913631
M. Wt: 313.14 g/mol
InChI Key: ZOGIZDJXAKQOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline is a complex organic compound that features an iodine atom, a pyrazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline typically involves the reaction of a substituted aniline with an appropriate pyrazole derivative. One common method involves dissolving a substituted aniline and triethylamine in dichloromethane, followed by the addition of chloroacetyl chloride under an ice-water bath . This reaction forms an intermediate, which is then reacted with an iodine source to introduce the iodine atom.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of new materials with unique electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4-methylaniline: Similar in structure but lacks the pyrazole ring.

    2-Bromo-5-methylaniline: Contains a bromine atom instead of iodine.

    1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar pyrazole ring but different substituents.

Uniqueness

2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline is unique due to the presence of both an iodine atom and a pyrazole ring, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H12IN3

Molecular Weight

313.14 g/mol

IUPAC Name

2-iodo-N-[(2-methylpyrazol-3-yl)methyl]aniline

InChI

InChI=1S/C11H12IN3/c1-15-9(6-7-14-15)8-13-11-5-3-2-4-10(11)12/h2-7,13H,8H2,1H3

InChI Key

ZOGIZDJXAKQOBK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC2=CC=CC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.